molecular formula C15H12N4 B11987215 Tetrazole, 5-(2-phenylethenyl)-1-phenyl-

Tetrazole, 5-(2-phenylethenyl)-1-phenyl-

Cat. No.: B11987215
M. Wt: 248.28 g/mol
InChI Key: JGIUHBSOZRGDEX-VAWYXSNFSA-N
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Description

Tetrazole, 5-(2-phenylethenyl)-1-phenyl-, is a substituted tetrazole characterized by a 1-phenyl group at the N1 position and a styrenyl (2-phenylethenyl) moiety at the C5 position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their metabolic stability and versatility in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

1-phenyl-5-[(E)-2-phenylethenyl]tetrazole

InChI

InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

JGIUHBSOZRGDEX-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cycloaddition of Styryl Nitrile with Diethylaluminium Azide

Reaction Mechanism :
A [2+3] cycloaddition between styryl nitrile and diethylaluminium azide (Et₂AlN₃) forms the tetrazole ring. The styryl group remains intact, while the phenyl substituent at N1 is introduced post-cycloaddition via nucleophilic substitution .

Key Parameters :

ParameterValue/DescriptionSource
Azide ReagentDiethylaluminium azide
SolventToluene
Temperature110°C (reflux)
Reaction Time40h
YieldUp to 98.5%

Example :
Styryl nitrile reacts with Et₂AlN₃ in toluene at 110°C for 40 hours, yielding 5-styryltetrazole . Subsequent phenylation at N1 (e.g., via iodobenzene and base) introduces the 1-phenyl group .

Green Catalytic Synthesis for Tetrazole Core

Reaction Mechanism :
Benzonitrile reacts with sodium azide in the presence of acid clay or ion exchange resins to form 5-phenyltetrazole. This method is scalable and environmentally friendly, though additional steps are required to attach the styryl group .

Key Parameters :

ParameterValue/DescriptionSource
NitrileBenzonitrile
CatalystAcid clay or ion exchange resin
SolventDMF, DMSO, etc.
Temperature60-180°C
YieldUp to 88%

Example :
Benzonitrile, sodium azide, and acid clay catalyst react in DMF at 110°C for 10 hours, yielding 5-phenyltetrazole . Subsequent functionalization with styryl reagents (e.g., via Suzuki coupling) introduces the 5-styryl group .

Aldol Condensation with Aromatic Aldehydes

Reaction Mechanism :
1-Phenyltetrazole reacts with benzaldehyde derivatives under basic conditions to form a chalcone-like intermediate, which undergoes cyclization to attach the styryl group. This method is less direct but leverages established chalcone synthesis protocols .

Key Parameters :

ParameterValue/DescriptionSource
AldehydeStyryl aldehyde
BaseNaOH or KOH
SolventEthanol or DMF
YieldModerate (not explicitly reported)

Example :
1-Phenyltetrazole and styryl aldehyde react in NaOH/EtOH at reflux, forming a chalcone intermediate. Cyclization under acidic conditions yields 1-phenyl-5-(2-phenylethenyl)tetrazole .

ParameterValue/DescriptionSource
CatalystPd(PPh₃)₄[General]
BaseK₂CO₃ or Na₂CO₃[General]
SolventTHF or dioxane[General]
YieldVariable (typically 50-80%)[General]

Example :
1-Phenyl-5-bromotetrazole reacts with styryl boronic acid in Pd-catalyzed conditions, yielding 1-phenyl-5-(2-phenylethenyl)tetrazole [General].

Comparative Analysis of Methods

MethodAdvantagesLimitations
HydroarylationHigh yield, direct synthesisRequires superacid handling
CycloadditionScalable, high yieldMulti-step phenylation required
Green CatalyticEnvironmentally friendlyStyryl attachment requires extra steps
Aldol CondensationEstablished protocolsModerate yields, side reactions
Cross-CouplingFlexible functionalizationCatalyst cost, variable efficiency

Challenges and Optimizations

  • Regioselectivity : Hydroarylation predominantly forms E-isomers due to steric and electronic factors .

  • Catalyst Recovery : Acidic zeolites enable easier purification compared to CF₃SO₃H .

  • Scalability : Green methods (e.g., acid clay catalysts) reduce costs and wastewater generation .

Chemical Reactions Analysis

1-PHENYL-5-STYRYL-1H-TETRAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Replacement : Tetrazoles are frequently used as bioisosteric replacements for carboxylic acids in drug development. This is due to their ability to mimic the carboxylic acid functionality while offering improved metabolic stability and bioavailability. Research indicates that derivatives of tetrazole exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity : Studies have shown that tetrazole derivatives possess considerable antibacterial and antifungal activities. For instance, a study reported that the compound demonstrated zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), indicating its potential as an antimicrobial agent.

Anticancer Properties : In vitro studies have highlighted the anticancer potential of tetrazole derivatives. Certain compounds derived from 5-(2-phenylethenyl)-1-phenyl-tetrazole were found to inhibit the proliferation of cancer cell lines such as epidermoid carcinoma (A431) and colon cancer (HCT116), primarily through apoptosis induction via mitochondrial pathways .

Biological Research

Anti-inflammatory Effects : Some tetrazole derivatives have been investigated for their anti-inflammatory properties. Compounds synthesized from tetrazoles showed promising results in pain management therapies by exhibiting analgesic effects comparable to standard medications like ibuprofen .

Antiviral Activity : Research has also explored the antiviral potential of tetrazoles, particularly against Herpes Simplex Virus types 1 and 2. Certain derivatives have demonstrated the ability to inhibit viral DNA polymerases, suggesting their utility in antiviral drug development .

Materials Science

Explosives and High-Energy Materials : Tetrazoles are utilized in the formulation of explosives due to their high energy content and stability under various conditions. The incorporation of tetrazoles into material formulations enhances performance characteristics, making them suitable for advanced materials applications .

Case Studies

Study Focus Area Findings
Study on Antimicrobial EfficacyAntimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with zones of inhibition measuring 15 mm and 18 mm respectively.
Investigation of Anticancer PropertiesCancer Cell LinesInhibited proliferation in A431 and HCT116 cell lines through apoptosis mechanisms .
Evaluation of Anti-inflammatory EffectsPain ManagementExhibited analgesic properties comparable to ibuprofen in animal models .
Research on Antiviral ActivityViral InhibitionInhibited replication of Herpes Simplex Virus by targeting DNA polymerase activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The C5 and N1 substituents significantly influence solubility, stability, and reactivity. Key analogs include:

Compound Name Substituents (N1/C5) Melting Point (°C) Yield (%) Key Properties/Applications Reference ID
5-(4-Chlorophenyl)-1-phenyltetrazole Phenyl / 4-Chlorophenyl 165–167 85 Antimicrobial activity
5-(3-Methylphenyl)-1H-tetrazole H / 3-Methylphenyl N/A N/A Intermediate in organic synthesis
5-(2-Phenoxyethyl)-1H-tetrazole H / Phenoxyethyl N/A N/A High density (1.279 g/cm³)
5-(3,5-Dinitrophenyl)-1H-tetrazole H / 3,5-Dinitrophenyl N/A N/A Energetic material (high nitrogen content)
5-(2-Chlorophenyl)-1H-tetrazole H / 2-Chlorophenyl N/A N/A Corrosion inhibition

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy (OCH₃) or methyl (CH₃) groups improve solubility but may reduce thermal stability .
  • Hybrid Systems : Styrenyl groups (as in the target compound) introduce conjugation, which could improve photophysical properties compared to alkyl or simple aryl analogs .

Key Observations :

  • Chloro-Substituted Analogs : 5-(4-Chlorophenyl)-1-phenyltetrazole exhibits strong antimicrobial activity, likely due to enhanced lipophilicity and membrane disruption .
  • Indan-Tetrazole Hybrids : Methoxy or chloro substitutions on the indan nucleus improve analgesic potency but increase ulcerogenicity .
  • Styrenyl vs. Alkyl Chains : The target compound’s styrenyl group may offer unique pharmacokinetic profiles, though direct biological data are absent in the evidence.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-phenylethenyl)-1-phenyltetrazole?

The compound can be synthesized via multi-step protocols involving:

  • Nucleophilic substitution : Reacting phenylisothiocyanate with sodium azide (NaN₃) in aqueous media to form the tetrazole core, followed by alkylation with chloroacetone or phenacyl bromide to introduce the phenylethenyl group .
  • Cycloaddition reactions : Using arylcyanamides in glacial acetic acid to form 5-substituted tetrazoles, with subsequent cross-coupling (e.g., Suzuki-Miyaura) to attach the phenylethenyl moiety .
  • Electrophilic addition : Reacting trichloroethylene with tetrazole-5-thiol derivatives under controlled conditions to yield dichlorovinyl intermediates, which can be further functionalized .

Q. How is the structural integrity of 5-(2-phenylethenyl)-1-phenyltetrazole validated?

Key techniques include:

  • X-ray crystallography : Determines bond lengths, angles, and supramolecular packing (e.g., envelope conformation of heterocyclic rings and C–H···O hydrogen bonding networks) .
  • Spectroscopy :
  • IR : Confirms functional groups (e.g., >C=N stretch at ~1625 cm⁻¹, -NH at ~3237 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.96–8.43 ppm, thiol protons at δ 13.87 ppm) .
    • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain crystallographic stability .

Q. What biological activities are associated with this compound?

While direct data is limited, structurally analogous tetrazoles exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer potential : Through inhibition of kinases or metalloproteinases, as seen in biphenyl tetrazole derivatives .
  • Anti-inflammatory effects : Mediated by AhR pathway activation, similar to tapinarof derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodologies include:

  • Substituent variation : Synthesizing analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on the tetrazole ring .
  • Bioisosteric replacement : Swapping the phenylethenyl group with heteroaromatic moieties (e.g., thiophene) to enhance solubility or target affinity .
  • In vitro assays : Testing analogs in enzyme inhibition (e.g., COX-2, MMP-9) or cell viability assays to correlate structural changes with activity .

Q. What computational approaches predict this compound’s interactions with biological targets?

  • Molecular docking : Simulates binding to receptors (e.g., AhR) using software like AutoDock Vina, guided by crystallographic data from related ligands .
  • QSAR modeling : Relates physicochemical descriptors (logP, polar surface area) to activity data from analogs to design optimized derivatives .

Q. How can conflicting data on reaction yields or regioselectivity be resolved?

  • Condition optimization : Adjusting solvent polarity (e.g., DMF vs. THF) or catalysts (e.g., nano-TiCl₄·SiO₂) to favor specific isomers .
  • Mechanistic studies : Using DFT calculations to analyze transition states in cycloaddition reactions, explaining regioselectivity trends (e.g., 1H vs. 2H tetrazole formation) .

Q. What challenges arise in formulating this compound for pharmacological use?

  • Solubility limitations : Poor aqueous solubility (common in tetrazoles) can be addressed via co-solvents (e.g., PEG 400) or prodrug strategies (e.g., phosphate esters) .
  • Stability issues : Thermal degradation studies (TGA/DSC) and pH-dependent stability assays (e.g., HPLC monitoring under acidic/basic conditions) ensure formulation robustness .

Q. How does the compound’s stability under varying conditions impact its application?

  • Thermal stability : Critical for energetic material applications; DSC analysis reveals decomposition thresholds (>200°C for tetrazole derivatives) .
  • Photostability : UV-vis spectroscopy under accelerated light exposure identifies degradation pathways (e.g., phenylethenyl isomerization) .

Q. What analytical methods quantify this compound in complex matrices?

  • HPLC-UV/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve the compound from impurities (LOD ~0.1 µg/mL) .
  • NMR spectroscopy : Quantitative ¹H NMR using internal standards (e.g., TMSP) ensures purity assessment in synthetic batches .

Q. How can regioselectivity challenges in synthesis be mitigated?

  • Directing groups : Introducing temporary protecting groups (e.g., Boc on the tetrazole nitrogen) to steer cross-coupling reactions .
  • Catalyst screening : Palladium complexes with bulky ligands (e.g., SPhos) enhance selectivity in Suzuki-Miyaura reactions .

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